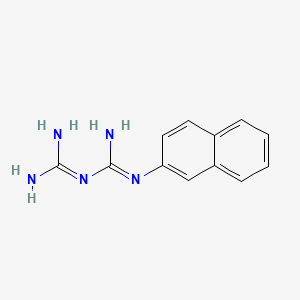
N-2-naphthylimidodicarbonimidic diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of diamide compounds like NNI often involves the reaction between acyl chloride and substituted aromatic amines . The chemical structures of these compounds are typically characterized by 1H NMR, 13C NMR, COSY, HSQC, GC-MS, and IR spectroscopy .Molecular Structure Analysis
The molecular structure of NNI is represented by the formula C12H13N5 . The exact structure can be determined using various analytical techniques.Physical And Chemical Properties Analysis
NNI has a molecular weight of 227.27 g/mol . Other physical and chemical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Applications De Recherche Scientifique
Pest Control
N-2-naphthylimidodicarbonimidic diamide is a type of diamide insecticide . Diamide insecticides selectively act on insect ryanodine receptors (RyR), and they have been particularly targeted for the control of lepidopteran pest species in diverse agronomic and horticultural cropping systems . They provide reliable control levels in most settings .
Resistance Management
The frequent application of diamide insecticides has resulted in the selection of diamide resistance in some of the world’s most destructive lepidopteran species . High levels of diamide resistance, compromising diamide efficacy at recommended field rates, has been shown to be conferred by RyR target-site mutations affecting diamide binding . This has led to the development of strategies for effective diamide insecticide resistance management .
Ecotoxicity Studies
Studies have been conducted to understand the ecological toxicity of diamide pesticides . These studies are crucial for assessing the environmental impact of these pesticides and for developing guidelines for their safe use .
Residual Fate Analysis
Research has been conducted on the residual fate of diamide pesticides . Understanding the residual fate of these pesticides is important for assessing their long-term effects on the environment and for determining the appropriate intervals between pesticide application and crop harvest .
Bioactivity Research
The bioactivity of diamide pesticides has been a subject of extensive research . This research helps in understanding the mechanisms of action of these pesticides and in the development of more effective and safer pesticides .
Risk Assessment
Risk assessment studies are conducted to evaluate the potential risks associated with the use of diamide pesticides . These studies take into account the bioactivity, ecotoxicity, and residual fate of the pesticides .
Mécanisme D'action
While the specific mechanism of action for NNI is not provided in the retrieved data, diamide insecticides, which may include compounds like NNI, selectively act on insect ryanodine receptors (RyR) . This action is particularly targeted for the control of lepidopteran pest species in diverse agronomic and horticultural cropping systems .
Safety and Hazards
Propriétés
IUPAC Name |
1-(diaminomethylidene)-2-naphthalen-2-ylguanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c13-11(14)17-12(15)16-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H6,13,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLIBCPWPNCFBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=C(N)N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274542 |
Source


|
| Record name | N-2-naphthylimidodicarbonimidic diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5426-97-1 |
Source


|
| Record name | NSC14445 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-2-naphthylimidodicarbonimidic diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














